molecular formula C18H22N2O3S B3597922 4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide

4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide

Cat. No.: B3597922
M. Wt: 346.4 g/mol
InChI Key: CIEIUJUQURGTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the ethyl, isopropoxybenzoyl, and methyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring and the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiophene or benzoyl moieties.

Scientific Research Applications

4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

  • 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
  • 4-ethyl-2-[(4-chlorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide
  • 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide

Uniqueness

The uniqueness of 4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide lies in its specific substituents, which confer distinct chemical and biological properties. The isopropoxy group, for example, may enhance its lipophilicity and membrane permeability, while the ethyl and methyl groups can influence its reactivity and binding affinity to molecular targets.

Properties

IUPAC Name

4-ethyl-5-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-5-14-11(4)24-18(15(14)16(19)21)20-17(22)12-6-8-13(9-7-12)23-10(2)3/h6-10H,5H2,1-4H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEIUJUQURGTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
Reactant of Route 5
4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
4-ethyl-2-[(4-isopropoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.